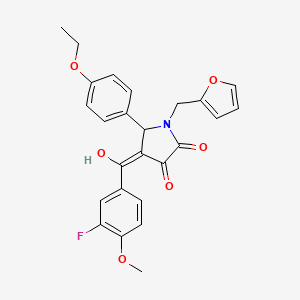![molecular formula C13H13N7 B12139372 4,6-dimethyl-N-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine](/img/structure/B12139372.png)
4,6-dimethyl-N-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-N-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with dimethyl groups at positions 4 and 6, and a triazole ring linked to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or triazole rings using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and time are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkylated products .
Scientific Research Applications
4,6-dimethyl-N-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and triazole derivatives, such as:
- 4,6-dichloro-2-propylthiopyrimidine-5-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Imidazole-containing compounds
Uniqueness
4,6-dimethyl-N-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine is unique due to its specific substitution pattern and the combination of pyrimidine, triazole, and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H13N7 |
|---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
4,6-dimethyl-N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H13N7/c1-8-7-9(2)16-12(15-8)18-13-17-11(19-20-13)10-3-5-14-6-4-10/h3-7H,1-2H3,(H2,15,16,17,18,19,20) |
InChI Key |
ZODAIVOCWYRJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12139293.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide](/img/structure/B12139300.png)
![N-(3,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12139306.png)
![N-(3-chloro-4-methylphenyl)-5-[(morpholin-4-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12139312.png)

![2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophe nyl)acetamide](/img/structure/B12139315.png)
![4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12139332.png)
![4-bromo-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12139352.png)
![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12139358.png)
![methyl 2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12139360.png)

![(5Z)-2-(3-chlorophenyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12139365.png)

![N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12139386.png)
